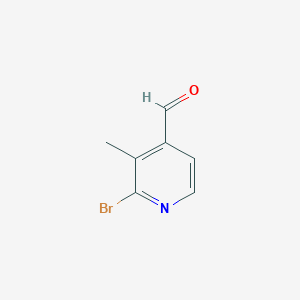
2-Bromo-3-methylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methylisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of a bromine atom and a methyl group attached to an isonicotinaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinaldehyde typically involves the bromination of 3-methylisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Boronic acids, palladium catalysts, and suitable bases like potassium carbonate.
Major Products Formed:
Oxidation: 2-Bromo-3-methylisonicotinic acid.
Reduction: 2-Bromo-3-methylisonicotinalcohol.
Substitution: Various substituted isonicotinaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. Additionally, the compound may modulate specific signaling pathways, depending on its structural features and the biological context.
Comparación Con Compuestos Similares
- 2-Bromo-4-methylisonicotinaldehyde
- 3-Bromo-4-methylisonicotinaldehyde
- 2-Chloro-3-methylisonicotinaldehyde
Comparison: 2-Bromo-3-methylisonicotinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the isonicotinaldehyde backbone. This positioning can influence its reactivity, binding properties, and overall chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity, making it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
2-bromo-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 |
Clave InChI |
TYSDHHZQIGTEAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


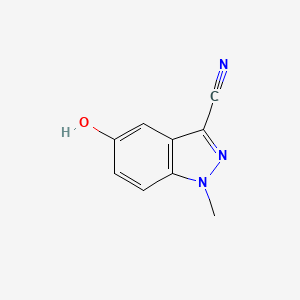
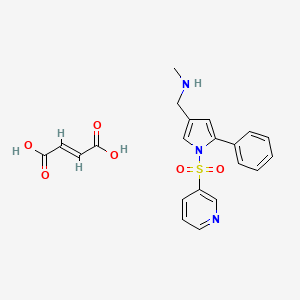
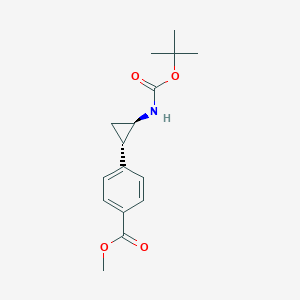

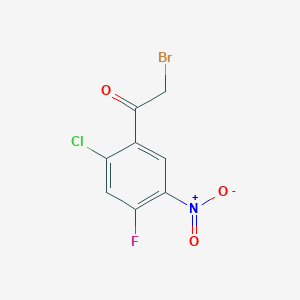
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)






